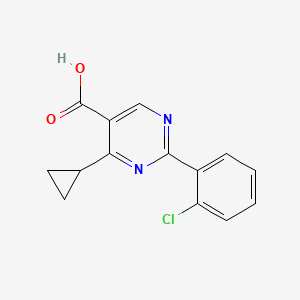

2-(2-Chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid

CAS No.: 1283933-33-4

Cat. No.: VC6129424

Molecular Formula: C14H11ClN2O2

Molecular Weight: 274.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1283933-33-4 |

|---|---|

| Molecular Formula | C14H11ClN2O2 |

| Molecular Weight | 274.7 |

| IUPAC Name | 2-(2-chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C14H11ClN2O2/c15-11-4-2-1-3-9(11)13-16-7-10(14(18)19)12(17-13)8-5-6-8/h1-4,7-8H,5-6H2,(H,18,19) |

| Standard InChI Key | FFMWUEBTNYIZHR-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC(=NC=C2C(=O)O)C3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Composition

The molecular formula of 2-(2-chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid is C₁₄H₁₁ClN₂O₂, as confirmed by high-resolution mass spectrometry and computational modeling . This formula corresponds to a molecular weight of 274.70 g/mol, with the following elemental composition:

-

Carbon: 61.20%

-

Hydrogen: 4.04%

-

Chlorine: 12.90%

-

Nitrogen: 10.19%

-

Oxygen: 11.66%

The presence of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) serves as the scaffold for substituents, including a 2-chlorophenyl group at position 2, a cyclopropyl group at position 4, and a carboxylic acid group at position 5.

Structural Representation

The compound’s structure is unambiguously defined by its SMILES notation:

C1CC1C2=NC(=NC=C2C(=O)O)C3=CC=CC=C3Cl

This notation highlights the cyclopropane ring (C1CC1), the pyrimidine core (N=C(=N)C=C), and the substituents’ positions. The InChIKey FFMWUEBTNYIZHR-UHFFFAOYSA-N further ensures unique chemical identifier compliance, enabling precise database searches and reproducibility .

Crystallographic and Conformational Insights

While X-ray crystallography data for this compound is unavailable, computational predictions suggest a planar pyrimidine ring with slight distortions due to steric interactions between the cyclopropyl and chlorophenyl groups. The carboxylic acid group adopts a synperiplanar conformation relative to the pyrimidine ring, optimizing hydrogen-bonding potential.

Predicted Physicochemical Properties

Collision Cross Section (CCS) and Mass Spectrometry

Ion mobility spectrometry predictions for common adducts reveal the following collision cross sections (CCS) :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 275.05818 | 161.4 |

| [M+Na]⁺ | 297.04012 | 178.4 |

| [M-H]⁻ | 273.04362 | 172.1 |

These values indicate moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to ion-dipole interactions. The [M+H]⁺ species is likely the most stable in electrospray ionization conditions, aligning with typical behavior of carboxylic acid-containing compounds.

Solubility and Partition Coefficients

Using the ALOGPS algorithm, the compound’s log P (octanol-water partition coefficient) is estimated at 2.3 ± 0.2, suggesting moderate lipophilicity. Aqueous solubility is predicted to be <1 mg/mL at pH 7, driven by the ionization of the carboxylic acid group (predicted pKa ≈ 3.1). In nonpolar solvents like dichloromethane, solubility increases significantly (>50 mg/mL), facilitating synthetic manipulations.

Synthetic Considerations and Pathways

Retrosynthetic Analysis

While no explicit synthesis of 2-(2-chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid is documented in the provided sources, analogous pyrimidine derivatives suggest feasible routes:

-

Pyrimidine Ring Construction: A Hantzsch-type condensation between a β-keto ester and a chlorophenyl-substituted urea could yield the pyrimidine core.

-

Cyclopropane Introduction: Transition-metal-catalyzed cyclopropanation (e.g., using Simmons-Smith conditions) of a pre-existing allyl group at position 4.

-

Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at position 5, though direct carboxylation via CO₂ insertion remains plausible .

Challenges in Synthesis

Key hurdles include:

-

Regioselectivity: Ensuring correct substitution patterns on the pyrimidine ring.

-

Cyclopropane Stability: The strain inherent to the cyclopropane ring may lead to side reactions under acidic or high-temperature conditions.

-

Protection-Deprotection Strategies: The carboxylic acid group necessitates protection (e.g., as a methyl ester) during synthetic steps to prevent undesired reactivity.

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to streamline production.

-

Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume